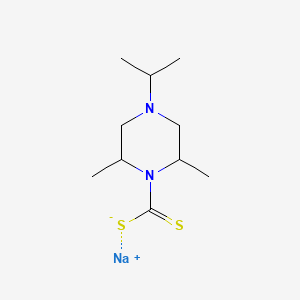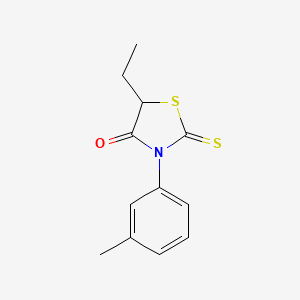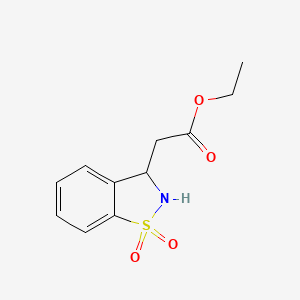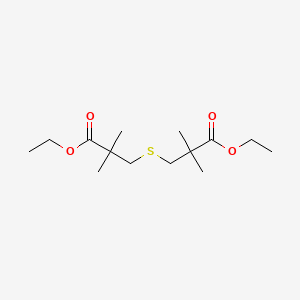
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester is a chemical compound known for its unique structural properties and potential applications in various fields This compound features a pyridine ring substituted with dichloro and trichloromethyl groups, and it is esterified with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-2-(trichloromethyl)-4-pyridine, which is reacted with diethyl phosphoramidate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the esterification process. Common catalysts include acidic or basic reagents, depending on the specific reaction pathway.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products, often involving the removal of chlorine atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the production of agrochemicals and other specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism by which phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, dioctyl ester
- Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, didecyl ester
Uniqueness
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester is unique due to its specific ester groups, which influence its solubility, reactivity, and potential applications. The presence of diethyl groups distinguishes it from other similar compounds, providing distinct properties that can be leveraged in various research and industrial applications.
Properties
CAS No. |
24241-84-7 |
|---|---|
Molecular Formula |
C10H12Cl5N2O3P |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3,5-dichloro-N-diethoxyphosphoryl-2-(trichloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C10H12Cl5N2O3P/c1-3-19-21(18,20-4-2)17-8-6(11)5-16-9(7(8)12)10(13,14)15/h5H,3-4H2,1-2H3,(H,16,17,18) |
InChI Key |
VAOOAEIFRPKFJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC1=C(C(=NC=C1Cl)C(Cl)(Cl)Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)



![Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester](/img/structure/B14700967.png)

![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)


![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)

